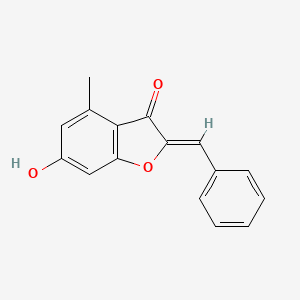

(2Z)-6-hydroxy-4-methyl-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one

Description

Properties

IUPAC Name |

(2Z)-2-benzylidene-6-hydroxy-4-methyl-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-10-7-12(17)9-13-15(10)16(18)14(19-13)8-11-5-3-2-4-6-11/h2-9,17H,1H3/b14-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVERTRYIRDWYOU-ZSOIEALJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)C(=CC3=CC=CC=C3)O2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC=CC=C3)/O2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (2Z)-6-hydroxy-4-methyl-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one can be achieved through several synthetic routes. One common method involves the condensation of 2-hydroxyacetophenone with benzaldehyde in the presence of a base, followed by cyclization to form the benzofuran ring. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Reactivity of the α,β-Unsaturated Ketone System

The exocyclic double bond (C2–C1') and ketone group at position 3 enable conjugation-driven reactions:

Transformations Involving the Phenolic Hydroxy Group

The 6-hydroxy group participates in electrophilic and protecting-group chemistry:

Reactivity of the Phenylmethylidene Substituent

The Z-configured benzylidene group undergoes stereospecific and electronic modifications:

Methyl Group Functionalization at C4

The 4-methyl group exhibits limited reactivity but can undergo radical or oxidative processes:

Ring-Opening and Rearrangement Reactions

Under harsh conditions, the benzofuran core undergoes degradation or rearrangement:

Scientific Research Applications

(2Z)-6-hydroxy-4-methyl-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2Z)-6-hydroxy-4-methyl-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence oxidative stress and inflammatory responses.

Comparison with Similar Compounds

Structural and Functional Group Variations

Substitution at the Benzylidene Position

- The 2,4-dichlorophenyl group introduces electron-withdrawing Cl atoms, increasing electrophilicity at the benzylidene moiety. This enhances reactivity in nucleophilic additions compared to the phenyl group in the target compound.

- (2Z)-6-Hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one ():

- Molecular weight: 252.27 g/mol (identical to the target compound).

- Impact: Slightly improved solubility in non-polar solvents compared to the unsubstituted phenyl analog .

Variations in Hydroxyl and Alkyl Substituents

- A 4′-hydroxyl group replaces the 4-methyl group, enhancing hydrogen-bonding capacity and aqueous solubility (calculated logP: ~2.1 vs. ~2.8 for the target compound).

- (2Z)-6-Hydroxy-2-(3-fluorobenzylidene)-1-benzofuran-3(2H)-one ():

- Molecular weight: 310.3 g/mol (higher due to fluorine and methallyloxy groups).

- Impact: Reduced metabolic stability compared to non-halogenated analogs .

Complex Derivatives with Additional Functionalization

- A glucoside group at C6 increases molecular weight (454.4 g/mol) and polar surface area (PSA: ~120 Ų), drastically improving water solubility but reducing blood-brain barrier penetration.

- Bioactivity : Used in plant defense mechanisms; less drug-like due to high PSA .

- Pyridothiazepine-fused derivatives (e.g., compounds 4a-c ) exhibit ring contraction products with heterocyclic diversity. These structures show enhanced antibacterial activity (MIC: 2–8 μg/mL against S. aureus) but lower synthetic accessibility (SAS > 5) .

Physicochemical and Pharmacokinetic Properties

Key Observations :

- The target compound’s 4-methyl group balances moderate lipophilicity (logP ~2.8) and bioavailability (0.55), favorable for oral administration.

- Hydroxyl-rich analogs (e.g., Hispidol) exhibit higher solubility but may suffer from rapid Phase II metabolism.

- Halogenated derivatives prioritize target affinity over solubility, limiting their use in aqueous formulations .

Biological Activity

The compound (2Z)-6-hydroxy-4-methyl-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one is a complex organic molecule belonging to the class of chromanones. Its structure includes a benzofuran core and various functional groups that contribute to its potential biological activities. This article explores the biological activity of this compound, including its antioxidant, antimicrobial, and cytotoxic properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 309.4 g/mol. The unique structure features hydroxyl and methylene groups that enhance its reactivity and interaction with biological targets.

1. Antioxidant Activity

Antioxidants are crucial in protecting cells from oxidative stress. The compound has been shown to exhibit significant antioxidant properties, likely due to its ability to neutralize free radicals.

- Mechanism : The antioxidant activity may be attributed to the presence of the hydroxyl group, which can donate hydrogen atoms to free radicals.

- Research Findings : Studies indicate that similar chromanone derivatives demonstrate a strong capacity to scavenge reactive oxygen species (ROS), thereby reducing oxidative damage in cellular environments.

2. Antimicrobial Activity

The compound displays promising antimicrobial properties against various pathogens.

- Mechanism : The presence of heteroatoms and specific functional groups allows for enhanced interaction with microbial targets, potentially disrupting their cellular functions.

- Case Studies : In vitro studies have reported effective inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

3. Cytotoxic Effects

Cytotoxicity studies reveal that this compound may possess anti-cancer properties.

- Mechanism : The cytotoxic effects are believed to arise from the compound's ability to induce apoptosis in cancer cells through various pathways, including oxidative stress and disruption of cellular signaling.

- Research Findings : Testing against various human tumor cell lines has shown that the compound exhibits selective cytotoxicity, making it a candidate for further development in cancer therapy.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds helps illustrate the unique biological activities of (2Z)-6-hydroxy-4-methyl-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Curcumin | Phenolic structure | Antioxidant |

| Resveratrol | Polyphenolic | Antioxidant |

| Benzofuran | Aromatic ring | Antimicrobial |

This comparison highlights the multifaceted nature of (2Z)-6-hydroxy-4-methyl-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one, particularly its complex structure which combines multiple active moieties not commonly found together in other compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.